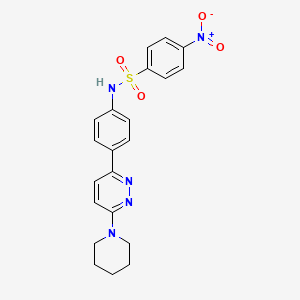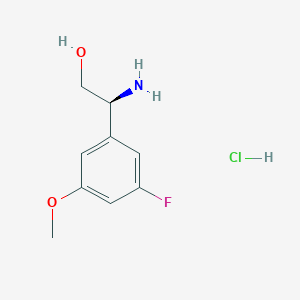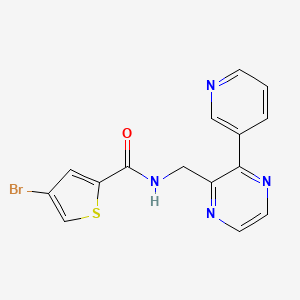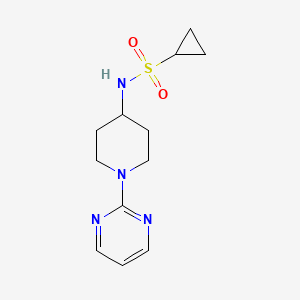
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex piperazine derivatives, like our compound, often involves multi-component cyclocondensation or other sophisticated organic synthesis techniques. For example, Rajkumar et al. (2014) describe the synthesis of piperazine derivatives using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, catalyzed by SO4²⁻/Y2O3 in ethanol, which could be analogous to the synthesis of our compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Scientific Research Applications
Synthesis and Development of Novel Compounds
- Antimicrobial Activities : Compounds related to 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-ethoxyethanone hydrochloride have been synthesized for their potential antimicrobial activities. For instance, derivatives of 1,2,4-Triazole, a structurally similar compound, showed good to moderate activities against various microorganisms (Bektaş et al., 2007).
- Heterocyclic Analogues : Research into heterocyclic analogues of chlorcyclizine, which possess a similar molecular structure, demonstrated potent hypolipidemic activity, indicating potential applications in the treatment of lipid disorders (Ashton et al., 1984).
Therapeutic and Pharmacological Applications
- Antidepressant Properties : Studies on compounds structurally akin to this compound, such as HBK-15, have shown promising results as antidepressants. These compounds have been tested in mouse models, demonstrating efficacy in reversing depressive-like behaviors (Pytka et al., 2017).
Chemical and Physical Properties
- Solubility and Partitioning : The solubility thermodynamics and partitioning processes in biologically relevant solvents of certain triazole class compounds, which are structurally related, have been thoroughly examined. This research is critical for understanding the pharmacokinetics and dynamics of such compounds (Volkova et al., 2020).
Synthesis of Polyamides
- Polyamide Synthesis : Related compounds have been used in the synthesis of polyamides containing nucleobases like theophylline and thymine. These polyamides have potential applications in materials science and bioengineering (Hattori & Kinoshita, 1979).
Antifungal and Analgesic Applications
- Antifungal and Analgesic Agents : Research into compounds with similar chemical structures has led to the development of novel agents with antifungal and analgesic properties. These compounds have shown significant activity in inhibiting COX-2, with potential therapeutic applications (Abu‐Hashem et al., 2020).
Antibacterial Activity
- Antibacterial Agents : The antibacterial activity of compounds like Terazosin hydrochloride, which shares structural features with this compound, has been evaluated, showing significant inhibition against various bacteria (Kumar et al., 2021).
Mechanism of Action
The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target . Isoxazole derivatives have been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Future Directions
properties
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-ethoxyethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3.ClH/c1-4-19-10-14(18)17-7-5-16(6-8-17)9-13-11(2)15-20-12(13)3;/h4-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXKPRIGVCBQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=C(ON=C2C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-({3-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B2491308.png)


![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)

![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)
![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)



![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)
![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)
